3-(Cyclopropylmethoxy)benzaldehyde CAS 58986-61-1 properties
3-(Cyclopropylmethoxy)benzaldehyde CAS 58986-61-1 properties
An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)benzaldehyde (CAS 58986-61-1): Properties, Synthesis, and Applications
Introduction
3-(Cyclopropylmethoxy)benzaldehyde, identified by CAS Number 58986-61-1, is an aromatic aldehyde of increasing interest within the fields of medicinal chemistry and organic synthesis.[1] Its structure, which combines a benzaldehyde core with a cyclopropylmethoxy substituent, offers a unique blend of steric and electronic properties. This makes it a valuable building block for creating complex molecular architectures with potential therapeutic applications. The cyclopropyl moiety, in particular, is a well-regarded feature in drug design for its ability to improve metabolic stability and binding affinity.
This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)benzaldehyde for researchers, scientists, and drug development professionals. It delves into its physicochemical and spectroscopic properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, explores its chemical reactivity and potential applications, and outlines essential safety and handling procedures. The information presented herein is synthesized to provide not just data, but a causal understanding of the compound's behavior and utility.
Section 1: Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 3-(Cyclopropylmethoxy)benzaldehyde dictate its handling, reactivity, and analytical profile. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structural analogues and the well-understood contributions of its constituent functional groups.
Physicochemical Data Summary
The key physicochemical properties for 3-(Cyclopropylmethoxy)benzaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58986-61-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | N/A |
| Boiling Point | Predicted: >250 °C | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone); Insoluble in water. | N/A |
Predicted Spectroscopic Profile
The following sections detail the expected spectroscopic signatures for 3-(Cyclopropylmethoxy)benzaldehyde, which are crucial for its identification and characterization during and after synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
-
Aldehyde Proton (-CHO): A sharp singlet is predicted to appear far downfield, around δ 9.9-10.0 ppm . This significant deshielding is characteristic of aldehyde protons due to the anisotropic effect of the carbonyl group.[3]
-
Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the range of δ 7.1-7.5 ppm . Due to the meta-substitution, they will present as a complex multiplet or as four distinct signals (a singlet-like signal, a triplet, and two doublets).
-
Methylene Protons (-O-CH₂-): The two protons of the methylene bridge are expected as a doublet around δ 3.9-4.0 ppm , coupled to the single methine proton of the cyclopropyl group.
-
Cyclopropyl Protons (-CH-CH₂CH₂): The single methine proton will appear as a multiplet around δ 1.2-1.4 ppm . The four diastereotopic methylene protons on the cyclopropyl ring will appear as two distinct multiplets in the upfield region of δ 0.3-0.7 ppm .
¹³C NMR Spectroscopy
The carbon spectrum provides a map of the carbon skeleton.
-
Carbonyl Carbon (C=O): The aldehyde carbon is the most downfield signal, expected around δ 192 ppm .[4]
-
Aromatic Carbons: Six signals are expected between δ 110-160 ppm . The carbon attached to the ether oxygen (C-O) will be the most downfield of the ring carbons (~δ 159 ppm), while the carbon bearing the aldehyde (C-CHO) is expected around δ 137 ppm.
-
Methylene Carbon (-O-CH₂-): The methylene carbon signal should appear around δ 73-75 ppm .
-
Cyclopropyl Carbons: The methine carbon (-CH-) is predicted around δ 10-12 ppm , and the two equivalent methylene carbons (-CH₂-) will be further upfield, around δ 3-5 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is ideal for confirming the presence of the key functional groups.
-
C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected at approximately 1700-1705 cm⁻¹ .[5]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands (a Fermi doublet) are predicted around 2820 cm⁻¹ and 2720 cm⁻¹ .[5]
-
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (~3010-3080 cm⁻¹ ).
-
Aliphatic C-H Stretch: Medium to strong bands from the cyclopropyl and methylene groups are expected just below 3000 cm⁻¹ (~2850-2990 cm⁻¹ ).
-
C-O-C Stretch (Ether): A strong, characteristic stretching vibration is expected in the 1200-1260 cm⁻¹ region for the aryl-alkyl ether linkage.
-
Aromatic C=C Bending: Several medium-intensity bands will be present in the fingerprint region between 1450-1600 cm⁻¹ .[5]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z = 176 .
-
Key Fragments: A prominent fragment at m/z = 175 from the loss of the aldehydic hydrogen (M-1). A significant peak at m/z = 121 corresponding to the loss of the cyclopropylmethyl radical (•CH₂-C₃H₅). The base peak may be the tropylium-like ion or other resonance-stabilized fragments.
Section 2: Synthesis and Mechanistic Insights
The most direct and reliable method for preparing 3-(Cyclopropylmethoxy)benzaldehyde is the Williamson ether synthesis.[6] This Sₙ2 reaction is widely used for its efficiency and broad scope in forming both symmetrical and asymmetrical ethers.[6][7]
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the synthesis from commercially available 3-hydroxybenzaldehyde and (bromomethyl)cyclopropane. The choice of a strong, non-nucleophilic base and a polar aprotic solvent is critical for maximizing yield and minimizing side reactions.[7]
Materials:
-
3-Hydroxybenzaldehyde
-
(Bromomethyl)cyclopropane (or the corresponding chloride or tosylate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add 3-hydroxybenzaldehyde (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, irreversible base that efficiently deprotonates the phenolic hydroxyl group to form the highly nucleophilic sodium phenoxide. Hydrogen gas is evolved, so proper ventilation is essential.[8] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Dissolve (bromomethyl)cyclopropane (1.2 eq) in a small amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: A primary alkyl halide is used to ensure the reaction proceeds via an Sₙ2 mechanism. Secondary or tertiary halides would favor E2 elimination, reducing the yield of the desired ether.[9][10]
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxybenzaldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature and then quench it by carefully pouring it into a beaker of cold saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will be a yellow or brown oil.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 3-(Cyclopropylmethoxy)benzaldehyde as a pure product.
Reaction Mechanism
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[6]
Caption: Sₙ2 mechanism for the synthesis of 3-(Cyclopropylmethoxy)benzaldehyde.
The key steps are:
-
Alkoxide Formation: The acidic phenolic proton of 3-hydroxybenzaldehyde is removed by a strong base (NaH).
-
Backside Attack: The resulting nucleophilic phenoxide ion attacks the electrophilic methylene carbon of (bromomethyl)cyclopropane from the side opposite to the bromine leaving group.[6]
-
Concerted Mechanism: Bond formation between the oxygen and carbon occurs simultaneously with the breaking of the carbon-bromine bond in a single, concerted transition state.[6]
Section 3: Reactivity and Potential Applications
3-(Cyclopropylmethoxy)benzaldehyde is a versatile intermediate whose reactivity is dominated by the aldehyde functional group. This reactivity makes it a valuable precursor for a wide range of more complex molecules.
Chemical Reactivity
The aldehyde group can undergo numerous transformations, including:
-
Oxidation: Can be easily oxidized to the corresponding 3-(cyclopropylmethoxy)benzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be reduced to 3-(cyclopropylmethoxy)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted benzylamines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension at the aldehyde position.
-
Aldol and Knoevenagel Condensations: The aldehyde can act as an electrophile in base-catalyzed condensation reactions with enolates or active methylene compounds.
Applications in Drug Discovery and Organic Synthesis
The structural motifs present in this molecule are highly relevant in modern drug development.
-
Intermediate for API Synthesis: The closely related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is a documented key intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).[11][12] This highlights the industrial relevance of the 3-(cyclopropylmethoxy)benzaldehyde scaffold.
-
Scaffold for Novel Therapeutics: Benzaldehyde derivatives are actively being investigated for various therapeutic targets. For instance, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancer stem cells, making it a promising target for oncology.[13] The unique properties of the cyclopropylmethoxy group could be leveraged to develop new inhibitors with improved potency or pharmacokinetic profiles.
Caption: Synthetic utility of 3-(Cyclopropylmethoxy)benzaldehyde as a precursor.
Section 4: Safety and Handling
-
Hazard Classification (Predicted):
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Skin Contact: Immediately wash off with soap and plenty of water.[14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste.[16]
-
Conclusion
3-(Cyclopropylmethoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and fine chemical synthesis. Its straightforward preparation via the Williamson ether synthesis, combined with the rich reactivity of its aldehyde functional group, makes it an accessible building block for creating novel and complex molecules. The presence of the cyclopropylmethoxy moiety offers distinct advantages for medicinal chemists seeking to optimize the properties of lead compounds. By understanding its properties, synthesis, and reactivity as outlined in this guide, researchers can effectively leverage this compound in their synthetic and drug development programs.
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